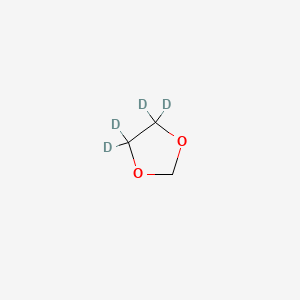
1,3-Dioxolane-4,4,5,5-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-4,4,5,5-d4 is a deuterated derivative of 1,3-dioxolane, a heterocyclic acetal. The compound is characterized by the replacement of hydrogen atoms with deuterium at the 4 and 5 positions. This modification makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxolane-4,4,5,5-d4 typically involves the deuteration of 1,3-dioxolane. This can be achieved through the reaction of 1,3-dioxolane with deuterium oxide (D₂O) in the presence of a catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient deuteration. The use of high-purity deuterium sources and advanced catalytic systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxolane-4,4,5,5-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carbonyl compounds.
Reduction: It can be reduced to yield deuterated alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include deuterated aldehydes, ketones, alcohols, and substituted dioxolanes.
Scientific Research Applications
1,3-Dioxolane-4,4,5,5-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions. Its deuterated nature makes it valuable in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand the role of specific enzymes.
Medicine: It is used in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: The compound finds applications in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 1,3-Dioxolane-4,4,5,5-d4 exerts its effects is primarily through its interactions with molecular targets in various chemical and biological systems. The presence of deuterium atoms can influence reaction kinetics and pathways, leading to unique outcomes compared to non-deuterated analogs. In biological systems, the compound can act as a tracer, allowing researchers to monitor metabolic processes and enzyme activities.
Comparison with Similar Compounds
1,3-Dioxolane-4,4,5,5-d4 can be compared with other similar compounds, such as:
1,3-Dioxolane: The non-deuterated analog, which is widely used as a solvent and reagent in organic synthesis.
1,3-Dioxane: A six-membered ring analog with similar chemical properties but different reactivity and applications.
Deuterated Solvents: Other deuterated solvents like deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) are used in NMR spectroscopy for similar purposes.
The uniqueness of this compound lies in its specific deuteration pattern, which can provide distinct advantages in certain applications, particularly in NMR spectroscopy and metabolic studies.
Properties
CAS No. |
42219-54-5 |
|---|---|
Molecular Formula |
C3H6O2 |
Molecular Weight |
78.103 |
IUPAC Name |
4,4,5,5-tetradeuterio-1,3-dioxolane |
InChI |
InChI=1S/C3H6O2/c1-2-5-3-4-1/h1-3H2/i1D2,2D2 |
InChI Key |
WNXJIVFYUVYPPR-LNLMKGTHSA-N |
SMILES |
C1COCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















